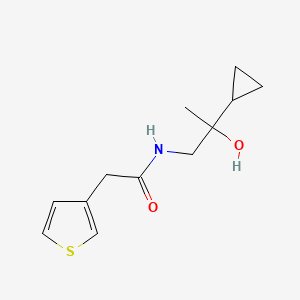![molecular formula C24H28N2O2S B2913522 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one CAS No. 1209635-52-8](/img/structure/B2913522.png)
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP belongs to the family of thiazolyl-hydroxychalcones, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Chemical Synthesis and Structural Diversity
Generation of Structurally Diverse Libraries
Utilizing compounds derived from similar ketonic Mannich bases, researchers have developed methods for generating a wide range of structurally diverse compounds. These methodologies involve various alkylation and ring closure reactions, producing compounds with potential applications in medicinal chemistry and drug discovery (Roman, 2013).
Biological Activities
Antimicrobial and Anticancer Properties
Novel chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including structures similar to the targeted compound, have been evaluated for their antimicrobial activity. These compounds exhibited significant activity against various bacterial and fungal strains (Hamed et al., 2020). Additionally, thiazole-based pyridine derivatives have been studied for their corrosion inhibition properties and potential anticancer activities, highlighting the multifunctional applications of these chemical structures (Chaitra et al., 2016).
Material Science and Catalysis
Functional Polymers and Catalytic Activities
Research has also focused on the synthesis of functional polymers and the catalytic activities of related compounds. For instance, functionalized sulfur-containing heterocyclic analogs have been explored for their potential in inducing apoptotic cell death in laryngeal carcinoma in vitro, demonstrating the applicability of these compounds in therapeutic contexts (Haridevamuthu et al., 2023).
properties
IUPAC Name |
3-(4-heptylphenyl)-3-hydroxy-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-2-3-4-5-6-8-18-10-12-19(13-11-18)21(27)15-22(28)23-17-26-24(29-23)20-9-7-14-25-16-20/h7,9-14,16-17,21,27H,2-6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVFINLOBTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(CC(=O)C2=CN=C(S2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)
![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)

![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2913455.png)




![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)